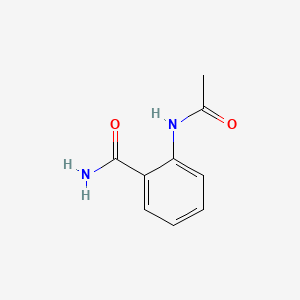

![molecular formula C14H8S2 B1266191 [1]苯并噻吩并[3,2-b][1]苯并噻吩 CAS No. 248-70-4](/img/structure/B1266191.png)

[1]苯并噻吩并[3,2-b][1]苯并噻吩

描述

BTBT is a champion molecule for high-mobility organic field-effect transistor (OFET) devices . It has also been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .

Synthesis Analysis

A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners by combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction . Another synthesis method involves co-polymerization of BTBT with varying amounts of 1-decyl (cis -5-norbornene- endo -2,3-dicarboxylic) imide or norbornene, using a ruthenium catalyst .Molecular Structure Analysis

The molecular structure of BTBT was designed to favor π-π stacking between BTBT cores and π-delocalization within the self-assembled architectures . The functional groups on the BTBT scaffold allow the solid-state assembly and molecular orbital energy levels to be modulated .Chemical Reactions Analysis

BTBT-based dyes have shown aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behavior . The donor–π–acceptor–π–donor-integrated BTBT showed AIE whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .Physical And Chemical Properties Analysis

BTBT has been found to exhibit high charge mobility . The hole mobilities extracted from transistors fabricated using blends of PIDTBT with phenyl or methoxy functionalized unsymmetrical BTBTs were double those measured for devices fabricated using pristine PIDTBT .科学研究应用

Organic Solar Cells

Benzo[b]benzo[4,5]thieno[2,3-d]thiophene-based octacyclic non-fullerene acceptors have been used to improve the photovoltaic parameters of organic solar cells . The isomerization of a fused-ring core originating from a special reaction site could be a promising approach to achieve high-performance organic solar cells with high short-circuit current density, open-circuit voltage, and fill factor .

Organic Thin-Film Transistors

Benzo[b]thieno[2,3-d]thiophene derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic thin-film transistors . The outcoming device displayed p-channel behavior, demonstrating hole mobility of up to 0.005cm^2/Vs and a current on/off ratio higher than 10^6 .

Organic Semiconductors

The compound has been used to create new organic materials based on the benzo[b]thieno[2,3-d]thiophene core structure with an additional alkyl-thiophene core and end-capping alkyl side chains .

Wide Bandgap Conjugated Polymers

In the search for constructional units of ideal wide bandgap conjugated polymers, benzo[1,2-b:4,5-b’]dithiophene, which has high stability against oxidation ability, planar molecular skeleton, and ability to easily synthesize, has been used .

作用机制

The charge transport in BTBT is strongly governed by their molecular organization in the solid-state (i.e., thin-film structure) and their electronic properties . BTBT’s tendency to pack into highly ordered structures during film formation often results in favorable charge (hole) transport in transistors .

未来方向

Given its advantageous features, BTBT has potential for further investigation, particularly in the context of mechanical stimuli and aggregation response . Its use in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) suggests potential future applications in sustainable energy technologies .

属性

IUPAC Name |

[1]benzothiolo[3,2-b][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8S2/c1-3-7-11-9(5-1)13-14(15-11)10-6-2-4-8-12(10)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCSDJOTXUWERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179494 | |

| Record name | (1)Benzothieno(3,2-b)(1)benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1]Benzothieno[3,2-b][1]benzothiophene | |

CAS RN |

248-70-4 | |

| Record name | (1)Benzothieno(3,2-b)(1)benzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000248704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)Benzothieno(3,2-b)(1)benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of BTBT?

A1: The molecular formula of BTBT is C16H10S2, and its molecular weight is 266.38 g/mol.

Q2: How does the structure of BTBT contribute to its properties?

A2: BTBT possesses a rigid and planar structure with fused thiophene rings, contributing to its semiconducting properties. The sulfur atoms in BTBT play a crucial role in intermolecular interactions, influencing its packing motif and charge transport characteristics [].

Q3: How is the presence of BTBT confirmed in synthesized materials?

A3: Various spectroscopic techniques are employed to characterize BTBT derivatives, including X-ray diffraction analysis for crystal structure determination [, ], atomic force microscopy for surface morphology analysis [], and cyclic voltammetry for investigating redox properties [].

Q4: Is BTBT stable under ambient conditions?

A4: Yes, BTBT derivatives exhibit excellent air stability, making them suitable for organic electronic applications [].

Q5: How does alkyl chain length impact the properties of BTBT derivatives?

A5: Alkyl chain length significantly influences the solubility, thermal properties, and molecular packing of BTBT derivatives. For instance, BTBT derivatives with longer alkyl chains (n ≥ 5) tend to form isolated alkyl chain layers and exhibit higher field-effect mobilities in organic thin-film transistors (OTFTs) [, ].

Q6: How does the introduction of functional groups affect BTBT's properties?

A6: Functionalization of the BTBT core significantly influences its electronic properties, molecular packing, and performance in devices. For example, introducing methoxy groups can enhance hole mobility and lower the threshold voltage in OTFTs [].

Q7: Are there strategies to control the crystallization of BTBT derivatives in thin films?

A7: Yes, techniques like melting followed by quenching at a controlled temperature can effectively control the crystallization process, leading to improved charge mobilities in BTBT-based OTFTs [].

Q8: What are the primary applications of BTBT and its derivatives?

A8: BTBT derivatives have shown remarkable potential for high-performance organic electronic devices, particularly in organic field-effect transistors (OFETs) [, , , , , , , ] and organic photovoltaics (OPVs) [, ].

Q9: What are the advantages of using BTBT derivatives in OFETs?

A9: BTBT derivatives exhibit high charge carrier mobilities, good air stability, and compatibility with various processing techniques, making them highly attractive for OFET applications [, , ].

Q10: Can BTBT derivatives be used in solution-processed OFETs?

A10: Yes, several soluble BTBT derivatives have been developed, enabling the fabrication of high-performance solution-processed OFETs [, , ].

Q11: Beyond electronics, are there other potential applications for BTBT derivatives?

A11: Yes, BTBT derivatives have shown promise in other areas, including:

- Biomedical applications: BTBT derivatives have been explored for use in biosensors and bioelectronics due to their biocompatibility and ability to interface with biological systems [].

- Sensors: The sensitivity of BTBT derivatives to external stimuli, such as light and temperature, makes them suitable for sensing applications. For instance, BTBT-based organic phototransistors (OPTs) have demonstrated high photosensitivity [].

- Thermoelectric materials: BTBT derivatives have been investigated as potential thermoelectric materials due to their high carrier mobilities and low thermal conductivities [, ].

Q12: What are the limitations of BTBT derivatives in device applications?

A12: Despite their advantages, BTBT derivatives face challenges such as:

- Environmental concerns: The long-term environmental impact of BTBT derivatives requires further investigation, and strategies for their recycling and waste management are crucial [].

- Cost of synthesis: The synthesis of some BTBT derivatives can be complex and expensive, limiting their large-scale production and commercialization [].

Q13: Have computational methods been used to study BTBT derivatives?

A13: Yes, computational chemistry plays a vital role in understanding and predicting the properties of BTBT derivatives.

Q14: What kind of computational studies have been conducted on BTBT derivatives?

A14: Computational studies on BTBT derivatives include:

- Density Functional Theory (DFT) calculations: These calculations are used to investigate the electronic structure, energy levels, and charge transport properties of BTBT derivatives [, , ].

- Molecular Dynamics (MD) simulations: MD simulations provide insights into the molecular packing, dynamics, and thermal properties of BTBT systems [, ].

- Structure-property relationship (SPR) studies: Computational models are developed to correlate the molecular structure of BTBT derivatives with their electronic and optical properties, aiding in the design of novel materials [, ].

Q15: How do computational studies contribute to the development of new BTBT-based materials?

A15: Computational chemistry offers valuable tools for:

Q16: What are the current research directions in the field of BTBT-based materials?

A16: Current research in the BTBT field focuses on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)

![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)